REACTION_CXSMILES
|
C(N(CC)CC)C.[NH:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1.O1CCCC1.[Br:19][C:20]1[C:21](Cl)=[N:22][CH:23]=[C:24]([N+:26]([O-:28])=[O:27])[CH:25]=1>O>[Br:19][C:20]1[C:21]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[N:22][CH:23]=[C:24]([N+:26]([O-:28])=[O:27])[CH:25]=1
|
Name
|
|
Quantity
|
191 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(C1)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by stirring for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The resultant was washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Subsequently, the solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel chromatography (chloroform:methanol=1:0 to 3:1)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C1)[N+](=O)[O-])N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 346 mg | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |